molecular formula C10H9NO B12098443 5-(m-Tolyl)oxazole

5-(m-Tolyl)oxazole

Cat. No.: B12098443
M. Wt: 159.18 g/mol
InChI Key: BNMWMGFYCGJTBR-UHFFFAOYSA-N
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Description

5-(m-Tolyl)oxazole is a heterocyclic aromatic compound characterized by an oxazole core substituted at the 5-position with a meta-methylphenyl group. This compound belongs to the oxazole family, which is renowned for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties . The synthesis of this compound (compound 5g in ) is achieved via a high-yield (>90%) reaction involving tosylmethyl isocyanide (TosMIC) and meta-methylbenzaldehyde under basic conditions (K₂CO₃ in methanol) . Key characterization data include:

  • Melting Point: 142–144°C
  • ¹H-NMR (CDCl₃): δ 8.42 (s, 1H, oxazole-H), 7.63 (s, 1H, oxazole-H), 7.35–7.20 (m, 4H, aromatic-H), 2.40 (s, 3H, CH₃) .
  • ¹³C-NMR: Distinct signals at 161.2 (C-2), 150.1 (C-4), and 21.5 ppm (CH₃) confirm the structure .

Its meta-methyl substitution distinguishes it from para-substituted analogs (e.g., 5-(p-Tolyl)oxazole) and influences its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

5-(3-methylphenyl)-1,3-oxazole

InChI

InChI=1S/C10H9NO/c1-8-3-2-4-9(5-8)10-6-11-7-12-10/h2-7H,1H3

InChI Key

BNMWMGFYCGJTBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(m-Tolyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of m-tolualdehyde with an α-haloketone in the presence of a base, leading to the formation of the oxazole ring. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydride

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Reflux conditions or room temperature, depending on the reactivity of the starting materials

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the cyclization reaction, and advanced purification techniques like crystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(m-Tolyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The methyl group on the m-tolyl moiety can be oxidized to form a carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions

Major Products

    Oxidation: 5-(m-Carboxyphenyl)oxazole

    Reduction: 5-(m-Tolyl)oxazoline

    Substitution: 5-(m-Bromophenyl)oxazole or 5-(m-Nitrophenyl)oxazole

Scientific Research Applications

Synthesis and Structural Characteristics

5-(m-Tolyl)oxazole is characterized by its oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The presence of the m-tolyl group enhances its biological activity, making it a subject of various synthetic modifications to improve efficacy.

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. A study comparing several oxazole derivatives found that compounds with the m-tolyl substitution showed enhanced activity against human tumor cell lines, suggesting their potential as antitumor agents. Notably, compounds derived from this compound were more effective than traditional chemotherapeutics in some cases, indicating their promise in cancer treatment .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. In vitro studies revealed that certain derivatives could protect neuronal cells from amyloid-beta-induced toxicity. These compounds reduced apoptosis and modulated signaling pathways associated with neuroinflammation, such as Akt/GSK-3β/NF-κB pathways .

Key Findings:

  • Reduction of hyperphosphorylation of tau protein.
  • Decreased expression of pro-apoptotic factors like Bax while increasing anti-apoptotic factors like Bcl-2.

In Vitro Studies

A series of experiments involving PC12 cells (a model for neuronal function) demonstrated that this compound derivatives could significantly enhance cell viability under stress conditions induced by amyloid-beta peptides. These studies utilized various concentrations to establish a dose-response relationship, highlighting the compound's potential as a therapeutic agent for Alzheimer’s disease .

In Vivo Studies

In vivo studies using zebrafish models indicated that certain derivatives exhibited lower toxicity compared to established treatments like donepezil, suggesting a favorable safety profile for further development .

Mechanism of Action

The mechanism by which 5-(m-Tolyl)oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Key Observations :

  • Synthetic Efficiency : TosMIC-based methods () consistently yield >85% for aryl-substituted oxazoles, outperforming alternative routes like Hantzsch reactions (50–55% yields for 5-phenyl-4-tosyloxazole) .
  • Substituent Effects : Para-substituted derivatives (e.g., 5f ) exhibit slightly lower melting points than meta analogs (5g ), likely due to reduced symmetry and intermolecular interactions .
Halogen Bonding and Cocrystallization
  • 5-(m-Tolyl)oxazole’s meta-methyl group creates steric hindrance, reducing its effectiveness as a halogen bond acceptor compared to 5-(p-Tolyl)oxazole (tolox) and 5-phenyloxazole (phox) .
  • Molecular Electrostatic Potential (MEP): The electron-rich oxazole ring in phox exhibits stronger interactions with iodoperfluorobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene), making it superior in luminescence-related applications .

Biological Activity

5-(m-Tolyl)oxazole is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an oxazole ring substituted with a m-tolyl group. This structural feature is believed to contribute significantly to its biological activity.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound derivatives, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. For instance, a study demonstrated that certain benzo[d]oxazole derivatives, including this compound, exhibited protective effects against β-amyloid (Aβ)-induced neurotoxicity in PC12 cells. The compound significantly increased cell viability and reduced apoptosis markers such as Bax and Bcl-2 levels, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Table 1: Neuroprotective Effects of this compound Derivatives

CompoundConcentration (μg/mL)Cell Viability (%)Bax/Bcl-2 Ratio
5c1.2585Decreased
5c2.590Decreased
Donepezil25016.7Increased

Anti-inflammatory Activity

The anti-inflammatory properties of oxazole derivatives have also been documented. In vivo studies indicated that compounds similar to this compound can act as agonists for the lipoxin A4 receptor (ALX), which plays a crucial role in resolving inflammation. These compounds demonstrated efficacy in models of dermal inflammation and peritonitis, suggesting their potential utility in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Neurotoxic Pathways : The compound has been shown to modulate key signaling pathways involved in neurodegeneration, such as the Akt/GSK-3β/NF-κB pathway. By inhibiting GSK-3β activity, it reduces tau hyperphosphorylation and promotes neuronal survival .
  • Regulation of Apoptotic Factors : Studies indicate that this compound influences the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, thereby promoting cell survival in neurotoxic environments .
  • Agonistic Activity on ALX Receptors : The ability to activate ALX receptors suggests that this compound may help resolve inflammation by promoting the clearance of inflammatory mediators .

Case Studies

A notable case study involved the evaluation of various oxazole derivatives, including this compound, for their effectiveness against Mycobacterium tuberculosis. The results indicated promising antibacterial activity with minimum inhibitory concentrations (MICs) as low as 12.5 μM for certain derivatives .

Q & A

Q. What are the standard synthetic routes for 5-(m-Tolyl)oxazole, and how are structural variations introduced?

The primary synthesis involves van Leusen's oxazole synthesis , where aromatic aldehydes react with p-toluenesulfonylmethyl isocyanide (TosMIC) under basic conditions (e.g., K₂CO₃ in methanol). For this compound, m-tolualdehyde is used as the aldehyde precursor. Variations in substituents are achieved by modifying the aldehyde feedstock (e.g., fluorinated or brominated analogs). Post-synthetic functionalization, such as halogenation or cross-coupling, can further diversify the oxazole core . Key characterization methods:

  • ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting in m-tolyl groups) .
  • HRMS and elemental analysis to verify molecular weight and purity .

Q. How are spectroscopic techniques applied to validate the structure of this compound derivatives?

Structural validation relies on:

  • ¹H NMR : Aromatic protons in the m-tolyl group typically show a triplet (~6.7–7.2 ppm) due to meta-substitution. The oxazole ring protons resonate as singlets (~8.0–8.5 ppm) .
  • ¹³C NMR : The oxazole carbons appear at ~150–160 ppm, while the m-tolyl carbons range from 120–140 ppm .
  • HRMS (ESI or EI) : Matches calculated m/z values (e.g., [M+H]⁺ or [M+Na]⁺) to confirm molecular integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in this compound synthesis?

Yield discrepancies (e.g., 45–53% in fluorinated derivatives vs. higher yields in unsubstituted analogs ) often arise from steric/electronic effects of substituents. Optimization strategies include:

  • Solvent selection : Methanol or DMF for better TosMIC solubility.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd) for cross-coupling steps .
  • Temperature control : Reflux at 70°C for 3 hours to ensure complete cyclization .
  • Purification : Column chromatography or recrystallization to isolate pure products .

Q. What computational approaches are used to predict the biological activity of this compound derivatives?

  • Molecular docking : AutoDock or Schrödinger Suite to assess binding affinity to targets like PLK-1 (polo-like kinase 1) or aromatase. For example, oxazole derivatives with p-bromophenyl groups showed strong docking scores in antitumor studies .
  • DFT/TD-DFT : Predict electronic properties (e.g., HOMO-LUMO gaps) for applications in materials science or photodynamic therapy .
  • SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the m-tolyl ring) with bioactivity .

Q. How do halogen-bonding interactions influence the crystallographic behavior of this compound?

The oxazole nitrogen and aromatic π-system act as halogen-bond acceptors. Cocrystallization with perfluorinated iodobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene) stabilizes crystal lattices via N···I or π···I interactions. These interactions are critical for designing materials with tailored luminescence or conductivity properties .

Data Contradiction Analysis

Q. Why do fluorinated this compound derivatives exhibit lower synthetic yields compared to non-fluorinated analogs?

Contradictions in yield data (e.g., 45% for 6k vs. ~70% for unsubstituted oxazoles ) may stem from:

  • Electron-withdrawing effects : Fluorine groups reduce aldehyde reactivity in cyclization steps.
  • Steric hindrance : Meta-substitution on the tolyl group increases steric bulk, slowing TosMIC coupling.
  • Byproduct formation : Competing pathways (e.g., over-oxidation) in fluorinated systems .

Methodological Recommendations

Q. What strategies enhance the stability of this compound derivatives in biological assays?

  • Oxazole ring stabilization : Incorporate electron-donating groups (e.g., methyl) to reduce ring-opening reactions .
  • Prodrug design : Mask polar groups (e.g., esterification) to improve membrane permeability .
  • Formulation : Use liposomal encapsulation to mitigate degradation in aqueous media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.